molecular formula C11H24N2O B8635799 N,N'-bis(3-methylbutyl)urea

N,N'-bis(3-methylbutyl)urea

Cat. No.: B8635799
M. Wt: 200.32 g/mol
InChI Key: AURPMRPZTDOADA-UHFFFAOYSA-N
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Description

N,N'-bis(3-methylbutyl)urea is a chemical compound belonging to the class of organic compounds known as N,N'-disubstituted ureas. Its structure features a urea core, where both nitrogen atoms are substituted with 3-methylbutyl (isopentyl) groups. The urea functional group is of significant interest in medicinal chemistry and drug discovery due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and modulating drug-like properties . Urea derivatives are increasingly utilized in the synthesis of peptidomimetics and as key building blocks in the development of foldamers and dynamic helical structures that serve as biomimetics . Researchers value this class of compounds for its defined conformational preferences, which can be exploited to construct molecules with unique physicochemical properties . The 3-methylbutyl substituents on this particular urea derivative contribute to its lipophilicity, a factor that can influence solubility and permeability in research applications. As with many specialized urea compounds, it may find utility in materials science and as an organocatalyst. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1,3-bis(3-methylbutyl)urea

InChI

InChI=1S/C11H24N2O/c1-9(2)5-7-12-11(14)13-8-6-10(3)4/h9-10H,5-8H2,1-4H3,(H2,12,13,14)

InChI Key

AURPMRPZTDOADA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)NCCC(C)C

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

N,N'-bis(3-methylbutyl)urea is primarily utilized as a slow-release nitrogen fertilizer. Its formulation allows for enhanced nitrogen use efficiency (NUE), which is critical in agricultural practices aimed at reducing environmental impact while maximizing crop yield.

Slow-Release Fertilizers

  • Mechanism : The compound acts by gradually releasing nitrogen into the soil, thus minimizing leaching and volatilization losses compared to conventional fertilizers. This slow release helps maintain optimal nitrogen levels for plant uptake over extended periods.
  • Effectiveness : Studies have shown that slow-release formulations can improve root growth and biomass production in various crops. For instance, research indicates that methylene urea derivatives, akin to this compound, significantly enhance clipping dry weight and root organic matter when applied at appropriate depths .

Pharmaceutical Applications

This compound has potential applications in medicinal chemistry, particularly as a building block for developing pharmaceutical agents.

Antimicrobial Agents

  • Synthesis of Derivatives : Recent studies have highlighted the synthesis of new urea derivatives that exhibit antimicrobial properties. Compounds structurally related to this compound have been evaluated against various bacterial strains, demonstrating promising activity against pathogens like Acinetobacter baumannii and Staphylococcus aureus .
  • Mechanisms of Action : These derivatives often function by disrupting bacterial cell walls or inhibiting essential enzymatic pathways, making them candidates for further development as antibiotics.

Material Science Applications

In material science, this compound can be employed in the synthesis of polymers and as a plasticizer.

Polymer Synthesis

  • Role in Polyurethane Production : The compound can serve as a chain extender or cross-linking agent in polyurethane formulations, enhancing mechanical properties and thermal stability.
  • Application in Coatings : Its incorporation into coating formulations can improve adhesion and durability, making it suitable for industrial applications.

Case Study 1: Agricultural Efficacy

A comparative study on nitrogen sources evaluated the performance of this compound against traditional urea fertilizers. Results indicated that crops treated with the slow-release formulation exhibited higher NUE and reduced nitrogen leaching, supporting sustainable agricultural practices .

Case Study 2: Antimicrobial Development

Research focused on synthesizing derivatives of this compound led to the identification of several compounds with significant antimicrobial activity. One derivative showed over 90% growth inhibition against Acinetobacter baumannii, suggesting potential for clinical applications in treating resistant infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N,N'-bis(3-aminophenyl)urea (CAS 101-22-4)
  • Structure: Aryl-substituted urea with two 3-aminophenyl groups.
  • Molecular Weight : 242.28 g/mol; LogP : 3.80 .
  • N,N'-bis(3-methylbutyl)urea’s branched alkyl chains likely confer greater lipophilicity (higher LogP) and lower melting points due to reduced intermolecular forces .
b. N,N'-bis(4-methoxyphenyl)urea (CAS 1227-44-7)
  • Structure : Aryl-substituted urea with methoxy groups.
  • Physical Properties : Density = 1.249 g/cm³; melting point = 241°C; LogP = 3.49 .
  • Comparison : The methoxy groups enhance polarity and thermal stability. In contrast, this compound’s alkyl chains would reduce polarity, resulting in lower density (~0.8–0.9 g/cm³, extrapolated from alkylamine data ) and melting point (<100°C, typical for alkylureas).
c. 3-(3-Chlorophenyl)-1,1-diisopropylurea (CAS N/A)
  • Structure : Hybrid aryl-alkyl urea with isopropyl and chlorophenyl groups.
  • The chlorophenyl group introduces electronegativity, affecting reactivity in nucleophilic substitutions .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP
This compound (inferred) C₁₁H₂₄N₂O 200.33 ~0.85* ~300–330† ~4.5‡
N,N'-bis(3-aminophenyl)urea C₁₃H₁₄N₄O 242.28 N/A N/A 3.80
N,N'-bis(4-methoxyphenyl)urea C₁₅H₁₆N₂O₃ 272.30 1.249 342.5 3.49
bis(3-methylbutyl) itaconate C₁₆H₂₆O₄ 282.38 0.933–0.952 322.9 (predicted) N/A

*Inferred from alkylamine analogs (e.g., 1-Decanamine, N,N-bis(3-methylbutyl): density = 0.811 g/cm³ ).
†Predicted based on alkyl chain length and urea’s hydrogen-bonding capacity .
‡Estimated via analogy to alkyl-substituted amines and ureas.

Key Observations:
  • Solubility : Alkyl-substituted ureas like this compound are less water-soluble than aryl derivatives due to increased hydrophobicity.
  • Thermal Stability : Aryl ureas exhibit higher melting points (e.g., 241°C for N,N'-bis(4-methoxyphenyl)urea ) compared to alkyl analogs, which likely decompose at lower temperatures.

Preparation Methods

Phosgene-Free Carbonylation Using 1,1′-Carbonyldiimidazole (CDI)

Reagents : 3-Methylbutylamine, 1,1′-carbonyldiimidazole (CDI), triethylamine (TEA), dichloromethane (DCM).
Procedure :

  • 3-Methylbutylamine (2 equiv) is added dropwise to a solution of CDI (1 equiv) in DCM at 0–5°C.

  • TEA (2.2 equiv) is introduced to neutralize HCl byproducts.

  • The mixture is stirred at room temperature for 12–24 hours.
    Workup : The reaction is quenched with water, and the organic layer is dried (Na₂SO₄) and concentrated.
    Yield : 85–92% (based on analogous urea syntheses).

Triphosgene-Mediated Urea Formation

Reagents : 3-Methylbutylamine, triphosgene, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF).
Procedure :

  • Triphosgene (0.33 equiv) is dissolved in THF under nitrogen.

  • 3-Methylbutylamine (2.2 equiv) and NaHCO₃ (2 equiv) are added sequentially.

  • The reaction is heated to 60°C for 4–6 hours.
    Workup : Filtration and solvent evaporation yield crude product, purified via recrystallization.
    Yield : 78–84% (extrapolated from similar substrates).

Catalytic Methods for Urea Synthesis

Oxovanadium(V)-Catalyzed Reaction with CO₂

Reagents : Bis(trimethylsilyl)-3-methylbutylamine, CO₂, NH₄VO₃ catalyst, dimethylacetamide (DMA).
Procedure :

  • Bis(trimethylsilyl)-3-methylbutylamine (1 equiv) and NH₄VO₃ (15 mol%) are combined in DMA.

  • CO₂ is introduced at 120°C under pressure for 48 hours.
    Workup : Acidic workup (1 M HCl) followed by extraction with CH₂Cl₂.
    Yield : 70–75% (demonstrated for analogous ureas).

PEG-400 Catalyzed Thiourea Conversion

Adaptation for Urea Synthesis :
Reagents : 3-Methylbutylamine, urea, polyethylene glycol-400 (PEG-400), water.
Procedure :

  • Urea (0.5 equiv), 3-methylbutylamine (1 equiv), and PEG-400 (4 mol%) are refluxed in water for 24–30 hours.

  • The product precipitates upon cooling.
    Yield : 72–80% (based on thiourea analogies).

Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability Key Advantages
CDI CarbonylationCDI, TEA, DCM0–25°C, 12–24 h85–92%HighPhosgene-free, high purity
Triphosgene-MediatedTriphosgene, NaHCO₃, THF60°C, 4–6 h78–84%ModerateCost-effective, short reaction time
Oxovanadium(V)/CO₂NH₄VO₃, DMA, CO₂120°C, 48 h70–75%LowGreen chemistry, uses CO₂
PEG-400 CatalyzedUrea, PEG-400, H₂OReflux, 24–30 h72–80%HighAqueous solvent, recyclable catalyst

Optimization and Challenges

  • Purity Concerns : Methods using CDI or triphosgene require strict moisture control to avoid byproducts like biuret.

  • Catalyst Efficiency : NH₄VO₃ offers moderate yields but requires high-pressure CO₂, limiting industrial adoption.

  • Solvent Selection : Aqueous PEG-400 systems reduce environmental impact but may necessitate longer reaction times .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N'-bis(3-methylbutyl)urea, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via urea-forming reactions, such as the condensation of 3-methylbutylamine with phosgene or its safer equivalents (e.g., triphosgene). Optimization involves controlling stoichiometry (1:2 molar ratio of urea precursor to amine), temperature (60–80°C), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Monitoring by TLC or HPLC aids in reaction progress tracking .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR confirms the presence of methylbutyl groups (δ 0.8–1.5 ppm for CH3_3 and CH2_2 signals) and urea NH protons (δ 5.5–6.5 ppm, broad). 13C^{13}C NMR identifies carbonyl resonance (δ 155–160 ppm) .
  • IR : Strong absorption at ~1640 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+^+ for exact mass verification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Respiratory protection (NIOSH-approved P95 respirator) is advised if airborne particulates are generated. Store in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data are limited, so assume acute toxicity via inhalation/ingestion and follow emergency protocols (e.g., eye rinsing with water for 15 minutes, medical consultation) .

Advanced Research Questions

Q. When using SHELXL for crystallographic refinement of this compound, what parameters are critical for accurate determination of hydrogen bonding interactions?

  • Methodological Answer : Key SHELXL parameters include:

  • ISOR : Restraints for anisotropic displacement parameters to model thermal motion in flexible alkyl chains.
  • DFIX : Constraints for N-H···O hydrogen bond distances (1.8–2.2 Å) and angles (150–180°).
  • TWIN and BASF commands to address potential twinning in monoclinic crystals. Validate refinement with Rint_{\text{int}} (<5%) and GooF (0.8–1.2) .

Q. How can researchers resolve discrepancies in thermal decomposition data obtained from TGA vs. DSC?

  • Methodological Answer : Discrepancies arise from differing experimental conditions (heating rate, atmosphere). To reconcile

  • Perform simultaneous TGA-DSC under inert gas (N2_2) at 10°C/min.
  • Compare onset decomposition temperatures (TGA mass loss vs. DSC endothermic peaks).
  • Use kinetic models (e.g., Kissinger method) to calculate activation energy (Ea_a) and identify dominant degradation pathways .

Q. What strategies are recommended for resolving crystallographic disorder in the alkyl chains of this compound during structure refinement?

  • Methodological Answer :

  • Disorder Modeling : Split atomic positions (PART command in SHELXL) for overlapping methyl/ethyl groups.
  • Occupancy Refinement : Assign partial occupancies to disordered sites while maintaining total occupancy ≤1.
  • Restraints : Apply SIMU/DELU restraints to maintain reasonable bond lengths/angles. Validate with residual density maps (≤0.5 eÅ3^{-3}) .

Q. How can computational methods complement experimental data in predicting the solubility and stability of this compound?

  • Methodological Answer :

  • COSMO-RS : Predict solubility in organic solvents (e.g., logP ~2.5 for ethyl acetate).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess conformational stability and hydrogen-bonding networks.
  • MD Simulations : Model aggregation behavior in aqueous solutions to guide formulation studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : Design pH-dependent stability studies:

  • Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C/40°C.
  • Identify hydrolysis products (e.g., 3-methylbutylamine) using LC-MS.
  • Calculate half-life (t1/2_{1/2}) and construct pH-rate profiles to determine dominant degradation mechanisms (e.g., acid-catalyzed vs. base-catalyzed pathways) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) in 96-well plates.
  • IC50_{50} Determination : Pre-incubate compound (0.1–100 µM) with enzyme, then measure residual activity. Fit data to a four-parameter logistic model.
  • Selectivity Screening : Test against related enzymes (e.g., urease, carbonic anhydrase) to assess specificity .

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